![molecular formula C8H7NOS B011606 Benzo[d]thiazol-6-ylmethanol CAS No. 19989-66-3](/img/structure/B11606.png)
Benzo[d]thiazol-6-ylmethanol
Overview
Description
Synthesis Analysis
Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have a wide range of pharmaceutical and biological activities. They are known for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are used in agrochemicals due to their broad applications in different fields .
Industrial Applications
Thiazoles are used in various industrial applications, including as photographic sensitizers .
Natural Products
Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Antitumor Activities
Some thiazole-based compounds, such as 4-amino-3-methyl-5-(2-methyl-1 H-benzo[d]imidazol-1-yl)thiazol-2(3 H)-one, have been synthesized and evaluated for their antitumor activities .
Other Medicinal Chemistry Applications
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-ylmethanol is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The disruption of this pathway leads to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .
Result of Action
The result of the action of Benzo[d]thiazol-6-ylmethanol is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis pathway, leading to the death of the bacteria .
properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSRLIKDPNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591344 | |
Record name | (1,3-Benzothiazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19989-66-3 | |
Record name | (1,3-Benzothiazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Hydroxymethyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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